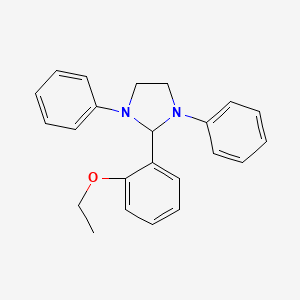![molecular formula C18H13ClN2O4S2 B11690113 (3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide](/img/structure/B11690113.png)
(3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(4-hidroxi-3-metoxifenil)metileno]-4-oxo-2-tioxo(1, 3-tiazolidin-3-il)}(3-clorofenil)carboxamida es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo clorofenilo, un grupo hidroxi-metoxifenilo y un anillo de tiazolidinona. La presencia de estos grupos funcionales contribuye a su diversa reactividad química y potencial actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{5-[(4-hidroxi-3-metoxifenil)metileno]-4-oxo-2-tioxo(1, 3-tiazolidin-3-il)}(3-clorofenil)carboxamida típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye la condensación de cloruro de 3-clorobenzoílo con 4-hidroxi-3-metoxibenzaldehído para formar un intermedio. Este intermedio luego se somete a ciclización con tiourea para formar el anillo de tiazolidinona.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{5-[(4-hidroxi-3-metoxifenil)metileno]-4-oxo-2-tioxo(1, 3-tiazolidin-3-il)}(3-clorofenil)carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Los grupos carbonilo en el anillo de tiazolidinona se pueden reducir a alcoholes utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El átomo de cloro en el grupo clorofenilo se puede sustituir por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas en presencia de una base como la trietilamina.
Productos principales
Oxidación: Formación de una cetona o un aldehído.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, N-{5-[(4-hidroxi-3-metoxifenil)metileno]-4-oxo-2-tioxo(1, 3-tiazolidin-3-il)}(3-clorofenil)carboxamida se estudia por su potencial como molécula bioactiva. Ha mostrado promesa en estudios preliminares como inhibidor de ciertas enzimas y receptores.
Medicina
En medicina, este compuesto se está investigando por sus posibles aplicaciones terapéuticas. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades como el cáncer y los trastornos inflamatorios.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales y recubrimientos. Su estabilidad química y reactividad lo hacen adecuado para aplicaciones en la producción de polímeros y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de N-{5-[(4-hidroxi-3-metoxifenil)metileno]-4-oxo-2-tioxo(1, 3-tiazolidin-3-il)}(3-clorofenil)carboxamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad y modulando varias vías bioquímicas. Por ejemplo, puede inhibir la actividad de ciertas quinasas, lo que lleva a la supresión de la proliferación celular y la inducción de apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
- 2-Fluorodesclorocetámina
Singularidad
En comparación con compuestos similares, N-{5-[(4-hidroxi-3-metoxifenil)metileno]-4-oxo-2-tioxo(1, 3-tiazolidin-3-il)}(3-clorofenil)carboxamida se destaca por su combinación única de grupos funcionales. La presencia tanto de un grupo clorofenilo como de un anillo de tiazolidinona proporciona un perfil de reactividad química distintivo, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C18H13ClN2O4S2 |
|---|---|
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
3-chloro-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C18H13ClN2O4S2/c1-25-14-7-10(5-6-13(14)22)8-15-17(24)21(18(26)27-15)20-16(23)11-3-2-4-12(19)9-11/h2-9,22H,1H3,(H,20,23)/b15-8- |
Clave InChI |
HBMJIILFMSCLRY-NVNXTCNLSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11690036.png)
![2,2'-(ethane-1,2-diyldisulfanediyl)bis{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole}](/img/structure/B11690041.png)
![N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B11690046.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11690059.png)
![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2-nitro-4-(trifluoromethyl)phenyl]amino)ethanol](/img/structure/B11690067.png)

![N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-2-chlorobenzamide](/img/structure/B11690079.png)
![1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11690081.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11690090.png)
![N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide](/img/structure/B11690091.png)

![(5Z)-3-cyclohexyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690122.png)

